1-Tert-butyl-2-azetidinecarboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the formation of azabicyclic structures, intramolecular lactonization, and the creation of diastereomers through selective reactions. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is synthesized through scalable routes, providing a platform for further chemical derivatization . Similarly, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrates the ability to control stereochemistry, which is crucial for the biological activity of peptide mimetics . These synthetic strategies are indicative of the methods that might be employed in the synthesis of 1-Tert-butyl-2-azetidinecarboxylic acid.

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques such as NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis. For example, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The chiral version of this compound was also synthesized and characterized, demonstrating the ability to synthesize compounds with specific stereochemistry . These analyses are essential for confirming the structure of synthesized compounds and for understanding their potential interactions with biological targets.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 1-Tert-butyl-2-azetidinecarboxylic acid, they do provide insights into the properties of structurally related compounds. For example, the crystalline structure and density of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate were determined, which can influence the compound's solubility and stability . Understanding these properties is crucial for the practical use of these compounds in drug design and other applications.

Scientific Research Applications

Synthesis of N-heterocycles via Sulfinimines 1-Tert-butyl-2-azetidinecarboxylic acid plays a significant role in the synthesis of N-heterocycles, a structural motif prevalent in many natural products and therapeutically relevant compounds. The use of chiral sulfinamides, notably tert-butanesulfinamide, has been extensively explored for the asymmetric synthesis of piperidines, pyrrolidines, azetidines, and their fused derivatives. This methodology capitalizes on the stereochemical control afforded by sulfinimines, offering a pathway to diverse and structurally complex N-heterocycles (Philip, Radhika, Saranya, & Anilkumar, 2020).

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants Although not directly related to 1-tert-butyl-2-azetidinecarboxylic acid, the study of synthetic phenolic antioxidants (SPAs), which include compounds with tert-butyl groups, sheds light on the environmental impact and human exposure to chemically related substances. SPAs, such as BHT and DBP, exhibit environmental persistence and potential toxicity, highlighting the importance of understanding the fate and impact of tert-butyl-containing compounds in environmental and biological systems (Liu & Mabury, 2020).

Biodegradation and Fate of Ethyl Tert-butyl Ether (ETBE) Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into microbial pathways capable of transforming tert-butyl-containing compounds. This knowledge is crucial for assessing the environmental persistence and degradation potential of related substances, including 1-tert-butyl-2-azetidinecarboxylic acid. The identification of microbial genes and pathways involved in the aerobic degradation of ETBE underscores the complexity of biodegradation processes for tert-butyl-containing ethers (Thornton et al., 2020).

Natural Neo Acids and Neo Alkanes Potential for Chemical Preparations

The study of natural neo acids and neo alkanes, including derivatives containing tert-butyl groups, reveals their potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. This research opens up possibilities for the application of 1-tert-butyl-2-azetidinecarboxylic acid and its derivatives in the cosmetic, agronomic, and pharmaceutical industries, showcasing the diverse applications of tert-butyl-containing compounds (Dembitsky, 2006).

Safety and Hazards

The safety information for 1-Tert-butyl-2-azetidinecarboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and if inhaled, remove person to fresh air and keep comfortable for breathing .

Mechanism of Action

Target of Action

The primary targets of 1-Tert-butyl-2-azetidinecarboxylic acid are currently unknown. This compound is a specialty product used in proteomics research

Pharmacokinetics

Its molecular weight is 157.21 , which suggests it may have good bioavailability due to its relatively small size.

properties

IUPAC Name |

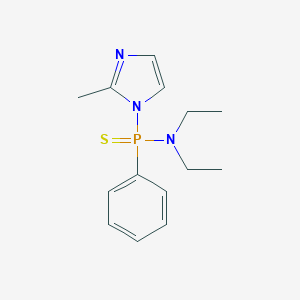

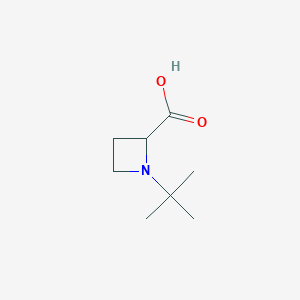

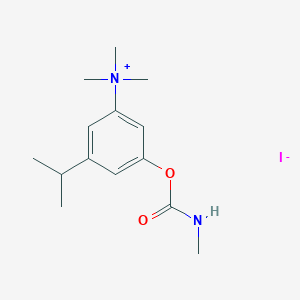

1-tert-butylazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2,3)9-5-4-6(9)7(10)11/h6H,4-5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBAPZLVXNOENB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60304753 | |

| Record name | 1-tert-butyl-2-azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butyl-2-azetidinecarboxylic acid | |

CAS RN |

18085-38-6 | |

| Record name | 1-(1,1-Dimethylethyl)-2-azetidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18085-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 167182 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018085386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18085-38-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-tert-butyl-2-azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Dimethylbenzo[e]benzimidazole](/img/structure/B102733.png)